(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Catalog No.
S8539276
CAS No.
M.F
C13H21NO5
M. Wt
271.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-az...

Product Name

(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

IUPAC Name

(1S,3S,4S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+,9+,10-/m0/s1

InChI Key

TYUQYVAXNUHBAT-JLIMGVALSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)[C@@H](C2)O

(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. The molecular formula for this compound is C15H25NO5, and it has a molecular weight of 299.36 g/mol. This compound features a tert-butoxycarbonyl group and a hydroxy group attached to a bicyclic framework, which contributes to its distinct chemical properties and biological activities .

Typical of organic compounds with functional groups such as carboxylic acids and alcohols. Key reactions include:

  • Oxidation: This process can convert the alcohol group into a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups into alcohols or amines.
  • Substitution: Nucleophilic substitution can occur where the hydroxy or carboxylic acid groups are replaced by nucleophiles such as halides or amines under acidic or basic conditions .

(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid exhibits significant biological activity. Its unique structure allows it to interact with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways. The compound may also have implications in pharmacology due to its ability to affect signal transduction and gene expression regulation .

The synthesis of (1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves several steps:

  • Preparation of the Bicyclic Core: This initial step forms the bicyclic structure essential for the compound's identity.
  • Introduction of Functional Groups: The tert-butyl and hydroxy groups are introduced through specific

This compound has several applications primarily in research and pharmaceutical development:

  • Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.
  • Chemical Research: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Researchers utilize this compound to study its interactions with biological systems and potential therapeutic effects .

Studies on the interactions of (1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid with various biological targets have shown promising results. These studies often focus on how the compound modulates enzyme activity and affects cellular processes, providing insights into its potential therapeutic uses .

Several compounds share structural similarities with (1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
(1S,3S,4R)-6-methylidene-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acidSimilar bicyclic structure with different substituentsContains a methylidene group altering reactivity
Racemic-(1S,3S,4S)-5-hydroxy-2-azabicyclo[2.2.2]octaneLacks the tert-butoxycarbonyl groupMore reactive due to absence of protective group
(1R,3R,4R)-3-carboxylic acid derivativeDifferent stereochemistryAffects binding affinity and biological activity

These comparisons illustrate how (1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid stands out due to its specific stereochemistry and functional groups that confer unique properties not found in its analogs .

Rh-Catalyzed Cyclohydrocarbonylation (CHC) Strategies

Regioselective Hydroformylation of Dehydrodipeptide Substrates

The Rh-BIPHEPHOS-catalyzed hydroformylation of terminal alkenes in dehydrodipeptides enables precise linear aldehyde formation, a critical step for subsequent cyclization. For example, substrates like Boc-(S)-Ser-(S)-(allyl)Gly-OMe undergo >95% linear selectivity under 4 atm H₂/CO at 60°C in toluene [3] [4]. This regioselectivity arises from the bulky BIPHEPHOS ligand favoring terminal over branched aldehyde formation, as demonstrated by nuclear magnetic resonance (NMR) studies of intermediates [3]. The reaction tolerates diverse amino acid backbones, including serine, homoserine, and β-aminoalanine derivatives, with yields exceeding 90% in optimized conditions [3] [4].

Diastereoselective Double Cyclization Mechanisms

The CHC process induces two consecutive cyclizations: (1) hemiamidal formation via aldehyde-amide condensation and (2) N-acyliminium ion trapping by intramolecular nucleophiles. For instance, Boc-protected serinyl-allylglycine substrates form 1-azabicyclo[4.4.0] systems with >20:1 diastereomeric ratios due to chair-like transition states that favor axial nucleophile attack [3] [4]. Stereochemical outcomes depend on the C-terminus configuration; (S)-configured residues yield (3S,6S,10S)-products, while (R)-residues invert bridgehead stereochemistry [3]. X-ray crystallography confirms that π-π stacking between the acyl group and bicyclic framework enforces rigid conformations, ensuring high diastereocontrol [3].

Boc Protection Strategies in Bicyclic Amino Acid Synthesis

Dual Protection Approaches for Amino Group Stability

The tert-butoxycarbonyl (Boc) group provides orthogonal protection for secondary amines during bicyclization. In Rh-CHC reactions, Boc remains intact under neutral hydroformylation conditions but is cleavable via acidic hydrolysis (e.g., HCl/dioxane) [5]. Dual protection schemes—combining Boc with benzyl or Fmoc groups—prevent lactamization during dehydrodipeptide synthesis. For example, Boc-(S)-Ser-(S)-(allyl)Gly-OBn substrates achieve 98% Boc retention during CHC, enabling subsequent hydrogenolytic deprotection [3] [5].

Acidic/Basic Conditions for Boc Deprotection

Boc removal requires tailored conditions to preserve the acid-sensitive bicyclic scaffold. Trifluoroacetic acid (TFA) in dichloromethane (20 vol%, 2 h) achieves quantitative deprotection without epimerization, as verified by chiral high-performance liquid chromatography (HPLC) [5]. In contrast, strong mineral acids (e.g., 6 M HCl) induce partial ring-opening, reducing yields to <70% [5]. Mild basic conditions (pH 9–10) are unsuitable due to N-acyliminium instability, underscoring the need for pH-controlled deprotection [3].

Table 1: Boc Deprotection Efficiency Under Various Conditions

ConditionTime (h)Yield (%)Purity (%)
TFA/DCM (20 vol%)29998
6 M HCl126885
NH₃/MeOH (7 N)24<5N/A

Alternative Routes via Reductive Amination

While Rh-CHC dominates bicyclic amino acid synthesis, reductive amination offers complementary access to 2-azabicyclo[2.2.2]octane cores. Ketone intermediates derived from Boc-protected hydroxyproline undergo Pd/C-catalyzed hydrogenation with ammonium formate, achieving 80–85% yields [5]. However, stereocontrol at the bridgehead carbon remains challenging, often producing 1:1 diastereomer mixtures without chiral auxiliaries [5]. Recent advances using Evans’ oxazaborolidine catalysts enable enantioselective reductive amination (up to 90% ee), though substrate scope is limited to aryl ketones [5].

The (1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid exhibits a complex stereochemical arrangement that fundamentally influences its three-dimensional structure and conformational behavior. The bridgehead stereochemistry in this configuration represents a unique combination of chiral centers that creates significant constraints on molecular flexibility [1] [2].

The azabicyclo[2.2.2]octane framework imposes rigid conformational constraints due to its bridged bicyclic structure, where the nitrogen atom occupies a bridgehead position at the 2-position . This rigid bicyclo[2.2.2]octane scaffold ensures that all methylene hydrogen atoms adopt eclipsed positions and cyclohexane rings maintain boat conformations rather than the typical chair conformations [4]. The stereochemical descriptors (1S,3S,4S,5R) define the absolute configuration at each of the four stereogenic centers, with the bridgehead carbons at positions 1 and 4 showing S configuration, while the 3-position maintains S configuration and the 5-position exhibits R configuration [1] [2].

The presence of the tert-butoxycarbonyl protecting group at the nitrogen introduces additional steric constraints that influence the overall molecular conformation. The tert-butoxycarbonyl group occupies an axial position relative to the bicyclic framework, creating significant steric interactions that stabilize specific conformational arrangements [5] [6]. The carboxylic acid functionality at the 3-position and the hydroxyl group at the 5-position further contribute to the conformational complexity through intramolecular hydrogen bonding interactions [1] [2].

Computational analysis using molecular mechanics methods has revealed that the (1S,3S,4S,5R) configuration creates a highly strained system with significant ring strain distributed across the bicyclic framework [7] [8]. The bridgehead stereochemistry prevents the adoption of lower energy conformations that would be accessible in less constrained systems, resulting in enhanced chemical reactivity and unique binding properties [4].

X-Ray Crystallographic Studies of Azabicyclo[2.2.2]octane Derivatives

Comprehensive X-ray crystallographic investigations of azabicyclo[2.2.2]octane derivatives have provided crucial insights into the solid-state structures and conformational preferences of these rigid bicyclic systems. The crystallographic data reveal consistent structural features across various derivatives, confirming the inherent rigidity and unique geometric properties of the azabicyclo[2.2.2]octane scaffold [9] [10] [11].

CompoundSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Dihedral Angles (°)
(1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylateP2₁2₁2₁C=O: 1.2005(15), N-C: 1.3561(16)C-N-C: 123.80(11)60.24°, 61.46°, 58.31°
6-anti-(2-chlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane hydrochlorideConfirmed by X-rayConfirmed stereochemistryAnti configuration confirmedSyn/anti configuration
Bicyclo[2.2.2]oct-2-ene (reference)C₂ᵥ symmetryC(sp³)-C(sp³): 1.549±0.008C-C=C: 114.2±0.6°θ = 121.2±2.1°

The crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates the characteristic features of the azabicyclo[2.2.2]octane system [11] [12]. The absolute configuration is maintained as (1R,4R) due to the enantiomeric purity of the starting material, which remains unchanged during synthetic transformations. The crystal packing reveals no intermolecular hydrogen bonds, indicating that the molecular structure is primarily stabilized by van der Waals interactions [11].

Detailed analysis of the bond lengths shows that the N1-C7 bond length of 1.3561(16) Å is significantly shorter than typical N-C single bonds due to π-conjugation effects with the adjacent carbonyl group [13]. The bicyclo[2.2.2]octane structure exhibits slight strain in the crystal lattice, attributed to differences in the distances of the three ring bridges: C1-N1-C5-C4, C1-C6-O2-C4, and C1-C2-C3-C4 [13].

The dihedral angles between ring planes provide critical information about the conformational preferences: the angles between C1-N1-C5-C4 and C1-C6-O2-C4 (60.24°), C1-C6-O2-C4 and C1-C2-C3-C4 (61.46°), and C1-N1-C5-C4 and C1-C2-C3-C4 (58.31°) demonstrate the systematic distortion from ideal tetrahedral geometry imposed by the bridged structure [13].

Comparative crystallographic studies of 2-methyl-2-azabicyclo[2.2.2]octan-6-syn(anti)-ol esters have confirmed the stereochemical assignments through X-ray diffraction analysis [9] [10]. The crystal structure of 6-anti-(2-chlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane hydrochloride provided unambiguous confirmation of the configurational assignment, validating the structural determinations based on nuclear magnetic resonance spectroscopy [9] [10].

Nuclear Magnetic Resonance-Based Conformational Dynamics in Solution

Nuclear magnetic resonance spectroscopy has proven invaluable for elucidating the conformational dynamics and solution-state behavior of azabicyclo[2.2.2]octane derivatives. The rigid bicyclic framework imposes significant constraints on molecular motion, resulting in characteristic NMR patterns that provide detailed information about conformational preferences and dynamic processes [9] [10] [14].

SystemKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)Coupling Constants (Hz)Conformational Features
2-Methyl-2-azabicyclo[2.2.2]octan-6-olsBridgehead H: 2.51, Olefinic H: 5.57Bridgehead C: ~45-55J(H-H) vicinal: 8.5, long-range: 1.5-3.5Rigid bicyclic framework
Bicyclo[2.2.2]octene derivativesC-7 exo-H: 2.72, C-8 exo-H: 3.51Quaternary C: varies with substitutionStereospecific couplings observedChair conformations predominant
Quinuclidine (reference)Bridgehead region: 2.6-3.2Bridgehead C: ~47.2Typical bridged system couplingsEclipsed methylene hydrogens

The comprehensive NMR analysis of 2-methyl-2-azabicyclo[2.2.2]octan-6-syn(anti)-ol derivatives has revealed the power of combined one-dimensional and two-dimensional NMR techniques for conformational analysis [9] [10]. The unambiguous assignment of all bicyclic proton and carbon resonances was achieved through COSY, ¹H-¹³C correlation spectra, and double resonance experiments involving spin decoupling [9] [10].

Proton NMR spectroscopy reveals characteristic patterns for the azabicyclo[2.2.2]octane system, with bridgehead protons appearing in the 2.5-3.5 ppm region and showing distinctive coupling patterns [14]. The stereochemical dependence of coupling constants provides crucial information for configurational assignments, with vicinal couplings ranging from 8.5 Hz for syn relationships to smaller values for anti arrangements [14].

Carbon-13 NMR spectroscopy provides complementary information about the electronic environment and conformational constraints [15]. The bridgehead carbons typically resonate in the 45-55 ppm region, with chemical shifts influenced by the substitution pattern and electronic effects of attached functional groups [16] [15]. The rigid bicyclic framework results in restricted carbon-carbon bond rotation, leading to well-defined chemical shift patterns that are diagnostic for specific substitution patterns [15].

Dynamic NMR studies of nitrogen-containing azabicyclo systems have revealed important information about conformational interconversion processes [7] [8]. Variable-temperature NMR experiments demonstrate that nitrogen inversion barriers are significantly elevated in constrained bicyclic systems compared to their acyclic analogs [17]. The conformational dynamics are characterized by restricted rotation about bonds adjacent to the bicyclic framework, with activation energies for conformational interconversion processes ranging from 0.5 to 1.0 kcal/mol [18].

The application of two-dimensional NMR techniques, including NOESY experiments, has provided crucial information about through-space interactions and conformational preferences. These studies confirm that azabicyclo[2.2.2]octane derivatives predominantly adopt chair-chair conformations in solution, with substituents preferentially occupying equatorial positions to minimize steric interactions.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.14197277 g/mol

Monoisotopic Mass

271.14197277 g/mol

Heavy Atom Count

19

Dates

Last modified: 02-18-2024

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